
4-amino-N-(4-chlorophenyl)benzenesulfonamide
Overview
Description
4-Amino-N-(4-chlorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂) at the para position and a sulfonamide moiety (-SO₂NH-) linked to a 4-chlorophenyl group. Its molecular formula is C₁₂H₁₂ClN₃O₂S, with a molecular weight of 313.76 g/mol. This compound serves as a versatile scaffold in medicinal chemistry due to its sulfonamide group, which is known to confer antibacterial, antifungal, and enzyme-inhibitory properties . It is frequently employed as a precursor in synthesizing hybrid molecules, such as pyrrolo[2,3-d]pyrimidines and thiadiazoles, to enhance biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-chlorophenyl)benzenesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-amino-N-(4-chlorophenyl)benzenesulfonamide serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : Nitro groups can be reduced back to amino groups.
- Substitution Reactions : The chlorine atom can be replaced with other nucleophiles (e.g., hydroxyl or alkoxy groups) under appropriate conditions.
Biology
This compound has been studied for its potential biological activities , including:
- Antimicrobial Properties : Research indicates that sulfonamide derivatives exhibit significant antibacterial activity by inhibiting bacterial folate synthesis.
- Anti-inflammatory Effects : The compound may inhibit certain enzymes involved in inflammatory pathways, thus reducing inflammation.
- Anticancer Activity : Studies have explored its potential as an anticancer agent by examining its effects on various cancer cell lines.
Medicine
In medicinal chemistry, this compound is investigated for its role in drug development:
- Sulfonamide-based Drugs : This compound serves as a precursor for developing new sulfonamide antibiotics and other therapeutic agents targeting bacterial infections.
- Enzyme Inhibition Studies : It has been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are important targets in cancer and other diseases .
Industrial Applications
The compound is also utilized in various industrial processes:
- Dyes and Pigments Production : It plays a role in synthesizing dyes due to its reactive functional groups.
- Chemical Intermediates : Used as an intermediate in the production of other chemicals and materials.
Case Study 1: Antimicrobial Activity
A study published in PMC evaluated the antimicrobial properties of various benzenesulfonamides, including this compound. The results indicated that this compound effectively inhibited the growth of several bacterial strains, demonstrating its potential as an antibiotic agent .
Case Study 2: Anticancer Research
Research conducted on the anticancer effects of sulfonamides highlighted that derivatives like this compound showed promising results against certain cancer cell lines. The study focused on the mechanism of action involving enzyme inhibition leading to apoptosis in cancer cells .
Case Study 3: Enzyme Inhibition
A comparative study on various substituted diazobenzenesulfonamides revealed that this compound exhibited significantly higher binding affinity towards carbonic anhydrases compared to other derivatives. This finding supports its potential therapeutic applications in treating conditions where CA inhibition is beneficial .
Mechanism of Action
The mechanism of action of 4-amino-N-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and anti-inflammatory effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
The biological and physicochemical properties of 4-amino-N-(4-chlorophenyl)benzenesulfonamide are influenced by substituent variations on the benzene ring, the sulfonamide nitrogen, and hybrid heterocyclic systems. Below is a detailed comparison with key analogs:
Substituent Variations on the Benzene Ring
- This analog shows enhanced stability in crystallographic studies compared to the parent compound .
- 4-Amino-N-(4-chlorophenyl)-2-methylbenzenesulfonamide (IV): A methyl group at the 2-position improves lipophilicity (logP = 2.1 vs. 1.8 for the parent compound), favoring membrane permeability in antimicrobial assays .
Heterocyclic Hybrid Derivatives
- Pyrrolo[2,3-d]pyrimidine hybrids: When this compound is conjugated with pyrrolo[2,3-d]pyrimidine (e.g., compound 2d), the hybrid exhibits dual inhibitory activity against tyrosine kinases and carbonic anhydrases, with IC₅₀ values in the nanomolar range (e.g., 12 nM for EGFR kinase) .
- Thiadiazole derivatives: Compound a4 (4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide) demonstrates potent anticonvulsant activity, reducing seizure duration by 60% in maximal electroshock (MES) models, outperforming phenytoin sodium .
Alkylamine-Substituted Analogs
- 4-Amino-N-(2-aminohexyl)benzenesulfonamide: Extending the alkyl chain length from ethyl (C2) to hexyl (C6) increases hydrophobicity, which correlates with improved binding to carbonic anhydrase XII (Ki = 8.2 nM for hexyl vs. 45 nM for ethyl). Quantum chemical calculations reveal enhanced van der Waals interactions with hydrophobic enzyme pockets .
Triazole and Isoxazole Hybrids
- 4-Amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide: The incorporation of a dodecyl-triazole moiety boosts antifungal activity against Aspergillus niger (MIC = 4 µg/mL vs. 32 µg/mL for the parent compound) due to membrane-disruptive effects .
- 4-Methyl-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide : This derivative shows selective inhibition of bacterial dihydropteroate synthase (DHPS), with a 90% growth inhibition of Staphylococcus aureus at 10 µM .
Comparative Data Tables
Table 2: Physicochemical Properties
Biological Activity
4-amino-N-(4-chlorophenyl)benzenesulfonamide, commonly known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C12H11ClN2O2S. The compound features a sulfonamide group attached to a chlorinated phenyl ring, which contributes to its biological activity. The presence of the chlorine atom at the para position enhances its reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interact with cellular pathways. The sulfonamide group is crucial in binding to active sites of enzymes, disrupting their function, which can lead to antimicrobial and anti-inflammatory effects. For instance, it has been shown to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes, including respiration and acid-base balance .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:
- Inhibition against Staphylococcus aureus : The compound demonstrated an inhibition rate of approximately 80% at a concentration of 50 µg/mL, comparable to standard antibiotics .
- Anti-biofilm activity : It also showed potential in preventing biofilm formation by pathogens such as Klebsiella pneumoniae, with inhibition rates reaching 79% .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory potential. Its mechanism involves the inhibition of inflammatory mediators and cytokines, which can lead to reduced inflammation in various models. This property makes it a candidate for further exploration in inflammatory disease treatments.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound was evaluated against breast cancer cell lines (MDA-MB-231 and MCF-7), showing significant inhibitory effects with IC50 values ranging from 1.52 to 6.31 µM . In particular, derivatives of this compound were found to induce apoptosis in cancer cells, marked by a significant increase in annexin V-FITC positive cells .
- Selectivity : Notably, certain derivatives exhibited selectivity for cancer cells over normal cells, indicating a favorable therapeutic index.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-amino-N-(4-chlorophenyl)benzenesulfonamide, and what experimental conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves two steps:
Formation of substituted acyl chlorides : Substituted acids (e.g., 4-chlorobenzoic acid) are treated with thionyl chloride (SOCl₂) under reflux to generate acyl chlorides .
Coupling with aminosulfonamides : The acyl chloride reacts with this compound in the presence of pyridine as a catalyst, facilitating nucleophilic substitution at the sulfonamide nitrogen .
Key Optimization Parameters :
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Reaction Temperature | 60–80°C (reflux) | Higher temps improve reaction rate but risk decomposition |
Catalyst | Pyridine (1.5–2.0 equivalents) | Neutralizes HCl by-product, enhancing purity |
Solvent | Dry dichloromethane (DCM) | Minimizes hydrolysis of acyl chloride |
Validation : Confirm product purity via HPLC (retention time >95%) and elemental analysis (C, H, N deviations <0.4%) .
Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound derivatives?
Methodological Answer :
- ¹H NMR :
- Aromatic protons in the 4-chlorophenyl group appear as doublets (δ 7.2–7.5 ppm, J = 8.5 Hz).
- The sulfonamide NH proton resonates as a singlet (δ 8.1–8.3 ppm, exchangeable with D₂O) .
- IR : Strong absorption bands at 1330–1350 cm⁻¹ (S=O asymmetric stretch) and 1150–1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for C₁₂H₁₂ClN₂O₂S⁺) validate molecular weight. Fragment ions at m/z 156 ([C₆H₄Cl]⁺) and m/z 141 ([C₆H₅SO₂]⁺) confirm structural motifs .
Q. How can QSAR and molecular docking studies elucidate the bioactivity of this compound derivatives?
Methodological Answer :
- QSAR :
- Docking :
Data Contradiction : Derivatives with bulky substituents (e.g., morpholine in ) show reduced activity due to steric clashes in the enzyme active site .
Q. How do researchers resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer :
- Case Study : A derivative with a 3,4-dichlorophenyl group ( ) exhibits higher antimicrobial activity than the 4-chlorophenyl analog.
- Analysis :
- Experimental Validation :
- Perform competitive binding assays (SPR or ITC) to measure affinity differences.
- Use X-ray crystallography (as in ) to visualize binding mode variations .
Q. What strategies mitigate by-product formation during the synthesis of this compound analogs?
Methodological Answer :
- Common By-Products :
- Mitigation :
- Stoichiometric Control : Use 1.0 equivalent of acyl chloride and monitor reaction progress via TLC.
- Protection/Deprotection : Temporarily protect the amine group with Boc before sulfonylation .
Properties
IUPAC Name |
4-amino-N-(4-chlorophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJGYDGKXTYSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354963 | |
Record name | 4-amino-N-(4-chlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16803-92-2 | |
Record name | 4-amino-N-(4-chlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-(4-chlorophenyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.